

Technical Support Center: AMG 193 Dose-Limiting Toxicities and Management

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AA 193

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This technical support center provides guidance for researchers, scientists, and drug development professionals on managing dose-limiting toxicities (DLTs) observed during pre-clinical and clinical studies of AMG 193, an MTA-cooperative PRMT5 inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the reported dose-limiting toxicities (DLTs) of AMG 193?

A1: In the first-in-human phase I study, dose-limiting toxicities were reported in eight patients at doses of 240 mg and higher. The observed DLTs included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[1][2] The 1600 mg dose was found to be intolerable due to grade 3 nausea and fatigue.[3]

Q2: What is the maximum tolerated dose (MTD) of AMG 193?

A2: The maximum tolerated dose for AMG 193 has been established at 1200 mg administered once daily (o.d.).[1][2]

Q3: What are the most common treatment-related adverse events (TRAEs) associated with AMG 193?

A3: The most frequently observed treatment-related adverse events are nausea, fatigue, and vomiting.[1][2][4] In the dose-exploration phase, the rates for these events were 48.8% for nausea, 31.3% for fatigue, and 30.0% for vomiting.[1][2] In the dose-expansion phase, the rates were 57.5% for nausea, 25.3% for fatigue, and 34.5% for vomiting.[5]

Q4: Is myelosuppression a significant concern with AMG 193?

A4: No, clinically significant myelosuppression has not been a major issue with AMG 193.[1][2][3][4][6] This favorable safety profile is attributed to its selective, MTA-cooperative mechanism of action, which spares normal tissues.[5][7] This contrasts with first-generation PRMT5 inhibitors, which were associated with dose-limiting hematologic adverse effects.[5][7]

Q5: How should nausea and vomiting be managed?

A5: Nausea and vomiting associated with AMG 193 have been reported as manageable and generally reversible with standard anti-emetic therapies.[5] These events are typically low-grade and tend to resolve within 2 to 4 weeks of continued dosing.[5] Initially, there was a fasting requirement for the study; however, preliminary results suggest that food does not alter the drug's exposure, and removing this requirement may further improve the nausea and vomiting profile.[5]

Troubleshooting Guide

Issue: A subject in our study is experiencing persistent Grade 2 nausea and vomiting despite standard anti-emetic prophylaxis.

Troubleshooting Steps:

- **Confirm Dosing Conditions:** Verify that the subject is taking AMG 193 as prescribed. Although initial studies had a fasting requirement, subsequent data suggests food does not affect exposure and may mitigate nausea.[5] Consider administering the drug with a light meal.
- **Optimize Anti-Emetic Regimen:**
 - Review the current anti-emetic regimen. Consider switching to a different class of anti-emetic or adding an additional agent with a different mechanism of action (e.g., a 5-HT3

receptor antagonist, an NK1 receptor antagonist, or a dopamine receptor antagonist).

- Ensure the timing of the anti-emetic administration is optimal relative to AMG 193 dosing.
- Dose Interruption/Reduction: If nausea and vomiting persist and are impacting the subject's quality of life or oral intake, consider a temporary dose interruption. Once the symptoms have resolved to Grade 1 or baseline, the treatment may be resumed at a lower dose level. In the clinical trial, dose interruptions and reductions were implemented to manage adverse events.[3]
- Investigate a Hypersensitivity Reaction: While less common, a hypersensitivity reaction was reported as a DLT.[1][2] If nausea and vomiting are accompanied by other signs of hypersensitivity (e.g., rash, pruritus, or more severe systemic symptoms), treatment should be immediately discontinued and appropriate medical management initiated.

Issue: A subject has developed Grade 3 fatigue.

Troubleshooting Steps:

- Rule Out Other Causes: Evaluate for and address other potential contributing factors to fatigue, such as dehydration (potentially from vomiting), poor nutrition, or electrolyte imbalances.
- Dose Modification: Grade 3 fatigue was a component of the DLT observed at the 1600 mg dose.[3] A dose reduction is a primary management strategy.
- Supportive Care: Recommend supportive care measures, including adequate hydration, nutritional support, and counseling on energy conservation techniques.

Issue: A subject's lab results show new-onset hypokalemia.

Troubleshooting Steps:

- Assess Severity: Determine the grade of hypokalemia based on laboratory values.
- Oral/IV Potassium Supplementation: For mild to moderate hypokalemia, initiate oral potassium supplementation. For severe or symptomatic hypokalemia, intravenous potassium replacement may be necessary.

- **Monitor and Adjust:** Closely monitor serum potassium levels and adjust the supplementation as needed.
- **Dose Interruption:** For severe hypokalemia, consider interrupting the AMG 193 dose until the electrolyte abnormality is corrected.

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities and Common Treatment-Related Adverse Events of AMG 193

Adverse Event	Dose at which DLTs Occurred	Frequency of Common TRAEs (Dose Exploration) [1][2]	Frequency of Common TRAEs (Dose Expansion) [5]
Nausea	≥240 mg	48.8%	57.5% (4.6% Grade 3)
Vomiting	≥240 mg	30.0%	34.5% (3.4% Grade 3)
Fatigue	≥240 mg	31.3%	25.3% (1.1% Grade 3)
Hypersensitivity Reaction	≥240 mg	Not Reported as a common TRAE	Not Reported as a common TRAE
Hypokalemia	≥240 mg	Not Reported as a common TRAE	Not Reported as a common TRAE
Decreased Appetite	Not specified as a DLT	17%	Not Reported

Experimental Protocols

Protocol: Phase I Dose-Escalation Study for AMG 193 (NCT05094336)

This protocol outlines the methodology for the first-in-human, multicenter, open-label, phase I study of AMG 193.[1][2][8]

1. Objectives:

- Primary: To assess the safety and tolerability of AMG 193 monotherapy, determine the dose-limiting toxicities (DLTs), and establish the maximum tolerated dose (MTD).[1][2][8]
- Secondary: To characterize the pharmacokinetic (PK) profile of AMG 193 and to evaluate its preliminary anti-tumor activity based on RECIST v1.1.[1][2]

2. Patient Eligibility Criteria:

- Age \geq 18 years.
- Histologically confirmed metastatic or locally advanced solid tumors with homozygous deletion of MTAP and/or CDKN2A, or MTAP protein loss confirmed by immunohistochemistry.[8]
- Measurable disease as per RECIST v1.1.[8]
- ECOG performance status of 0 or 1.[8]
- Adequate organ function (hematopoietic, renal, liver, etc.).[8]

3. Study Design and Treatment:

- The study consists of a dose-exploration part followed by a dose-expansion part.[5]
- In the dose-exploration phase, patients received AMG 193 orally, either once daily (o.d.) or twice daily (b.i.d.), in continuous 28-day cycles.[1][2]
- Dose escalation proceeded through several dose levels, starting from 40 mg and going up to 1600 mg.[1][2][3]
- Treatment continues until disease progression or unacceptable toxicity.[8]

4. Safety and DLT Assessment:

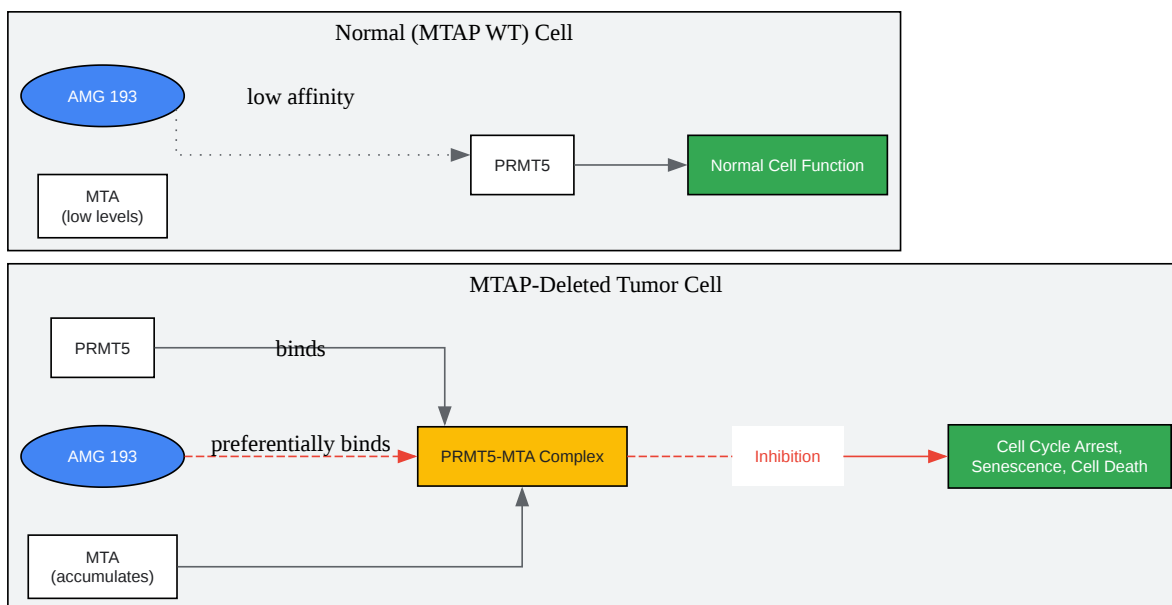
- Safety is monitored through the evaluation of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), laboratory abnormalities, vital signs, and electrocardiograms.[8]

- DLTs are assessed during the first cycle of treatment to determine the MTD.

5. Pharmacokinetic and Pharmacodynamic Assessment:

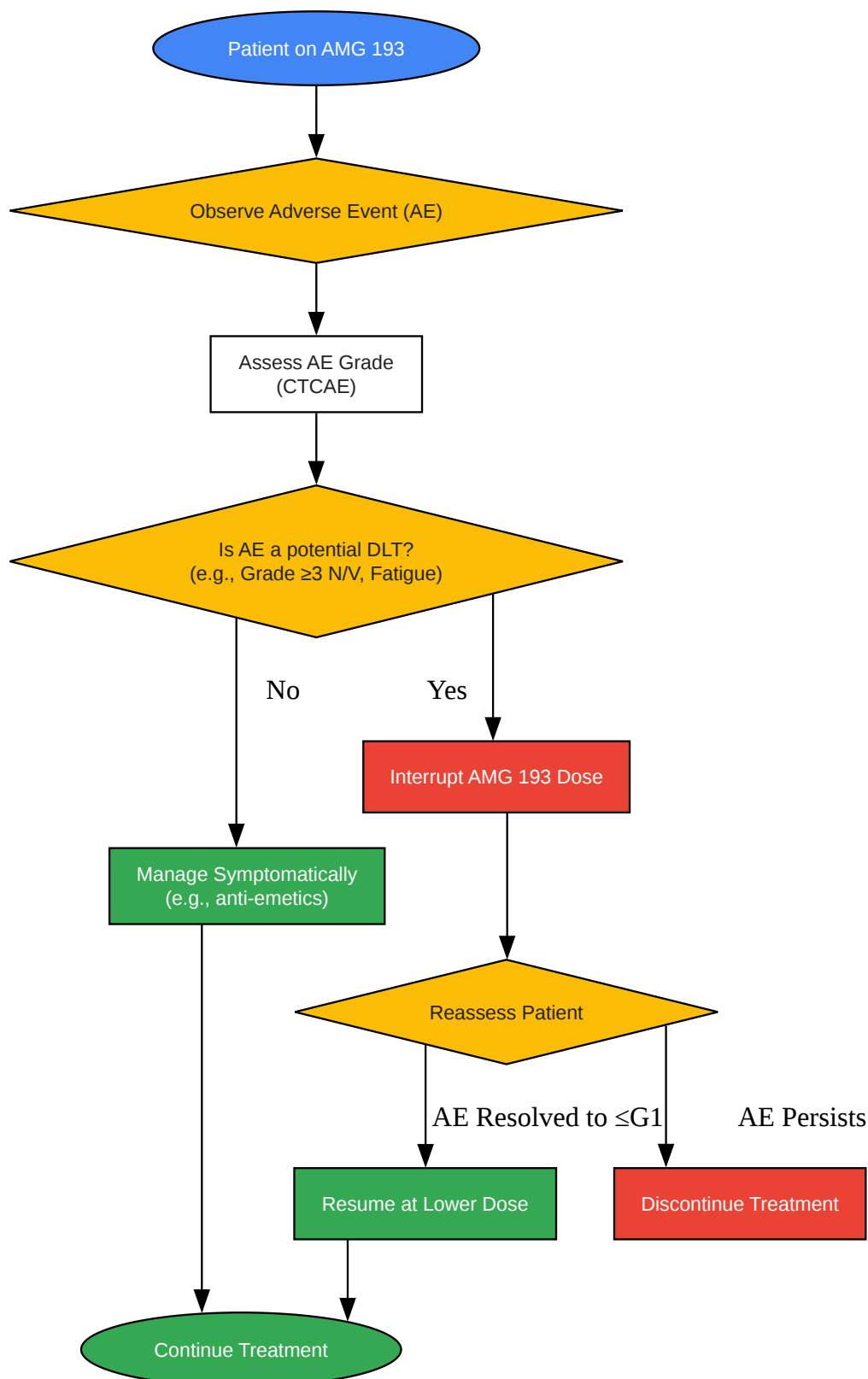
- Pharmacokinetic parameters (C_{max}, T_{max}, AUC) are evaluated after single and multiple doses.[8]
- Pharmacodynamic effects are assessed through the measurement of symmetric dimethylarginine (SDMA) reduction in tumor biopsies and serum to confirm PRMT5 inhibition.[5]

Visualizations



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Caption: Mechanism of action of AMG 193 in MTAP-deleted vs. normal cells.



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Caption: Workflow for identification and management of a potential DLT.

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- To cite this document: BenchChem. [Technical Support Center: AMG 193 Dose-Limiting Toxicities and Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782562#dose-limiting-toxicities-of-amg-193-and-their-management]

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